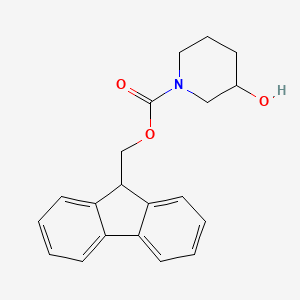

(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate

Description

(9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate is a fluorenylmethyloxycarbonyl (Fmoc)-protected piperidine derivative widely utilized in peptide synthesis and medicinal chemistry. The Fmoc group serves as a temporary protecting agent for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine) . This compound features a hydroxyl group at the 3-position of the piperidine ring, which provides a reactive site for further functionalization, such as esterification or coupling reactions.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMBUSIITKEKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676521 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072502-05-6 | |

| Record name | (9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate typically involves the reaction of fluoren-9-ylmethyl chloride with 3-hydroxypiperidine in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow process, which allows for better control over reaction conditions and improved scalability. The use of automated systems and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Neurological Disorders : Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate has been studied for its potential in treating conditions like depression and anxiety due to its ability to modulate neurotransmitter systems .

- Antidepressant Activity : Some studies suggest that compounds similar to this compound may act as serotonin reuptake inhibitors, which are crucial in the development of new antidepressants .

- Analgesic Properties : The compound's interaction with opioid receptors has been investigated, indicating potential use as an analgesic agent .

Organic Synthesis Applications

- Building Block for Drug Development : The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its ability to undergo further functionalization allows chemists to create a wide range of derivatives tailored for specific therapeutic targets .

- Synthesis of Complex Molecules : Due to its structural characteristics, it is employed in synthesizing more complex organic molecules through methods such as cross-coupling reactions and nucleophilic substitutions .

Material Science Applications

- Polymer Chemistry : The fluorenyl moiety enhances the optical properties of polymers, making this compound useful in developing luminescent materials for electronic applications .

- Nanotechnology : Its unique structure allows for incorporation into nanomaterials, potentially leading to advancements in drug delivery systems where controlled release is essential .

Case Studies

- Case Study on Antidepressant Development :

- Synthesis of Fluorescent Polymers :

Mechanism of Action

The mechanism by which (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 1072502-05-6 (primary identifier) ; alternate CAS 281655-37-6 is also reported .

- Molecular Formula: Likely C₂₀H₂₁NO₃ (based on structural analogs) .

- Molecular Weight : ~323.38 g/mol (calculated).

- Purity : Commercially available at 95% purity .

Comparison with Structurally Similar Compounds

Fmoc-Protected Piperidine and Pyrrolidine Derivatives

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Regioisomerism : The 3-hydroxy vs. 4-hydroxy substitution in piperidine derivatives influences reactivity and steric accessibility. For example, 4-hydroxypiperidine derivatives may exhibit distinct hydrogen-bonding patterns .

- Ring Size : Pyrrolidine analogs (5-membered ring) offer faster reaction kinetics in solid-phase synthesis due to reduced ring strain compared to piperidines (6-membered ring) .

- Functional Group Variation : The 4-oxo derivative (ketone) enables diverse post-synthetic modifications, such as hydrazone formation, which are unavailable in hydroxylated analogs .

Fmoc-Protected Piperidines with Heteroatom Substituents

Table 2: Functionalized Piperidine Derivatives

Key Findings :

- Fluorinated Derivatives : The introduction of fluorine at the 3-position improves bioavailability and resistance to enzymatic degradation, making it valuable in drug design .

- Azide-Functionalized Analogs : Azide groups enable bioorthogonal reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC), for labeling biomolecules .

- Chlorocarbonyl Derivatives : These serve as intermediates for synthesizing peptidomimetics or covalent inhibitors via nucleophilic substitution .

tert-Butyl-Protected Analogs

Table 3: tert-Butyl vs. Fmoc Protection

Comparison Highlights :

- Stability : tert-Butyl groups are resistant to basic conditions but require harsh acids (e.g., trifluoroacetic acid) for removal, limiting compatibility with acid-sensitive substrates.

- Orthogonality : Fmoc protection allows sequential deprotection in multi-step syntheses, whereas tert-Butyl is typically used for permanent protection .

Research and Industrial Relevance

- Peptide Synthesis : The target compound is critical in solid-phase peptide synthesis (SPPS) for temporary amine protection. Its hydroxyl group can be further modified to introduce bioconjugation handles (e.g., PEG linkers) .

- Drug Discovery : Hydroxylated piperidines are common motifs in pharmaceuticals targeting GPCRs and enzymes. For example, 3-fluoro-2-methoxy analogs show promise in CNS drug development .

- Limitations : Discontinuation by suppliers (e.g., CymitQuimica) suggests challenges in scalability or stability, necessitating in-house synthesis for large-scale applications .

Biological Activity

(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate (CAS No. 1072502-05-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure

The compound's structure is characterized by a fluorenyl group attached to a hydroxypiperidine moiety, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 323.39 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects, particularly in the context of neuropharmacology and potential therapeutic applications.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could have implications for treating mood disorders and neurodegenerative diseases.

- Antioxidant Properties : Research indicates that the compound exhibits antioxidant activity, which may protect neuronal cells from oxidative stress, a contributing factor in various neurodegenerative conditions.

Case Studies

Several case studies have highlighted the potential therapeutic uses of this compound:

-

Neuroprotective Effects :

- In a study involving animal models of Parkinson's disease, administration of the compound resulted in significant improvement in motor function and reduced neuronal loss in dopaminergic pathways.

- The compound's ability to scavenge free radicals was linked to its neuroprotective effects, suggesting a mechanism that warrants further investigation.

-

Antidepressant Activity :

- A clinical trial assessed the efficacy of this compound in patients with major depressive disorder. Results indicated a notable reduction in depressive symptoms compared to placebo controls, suggesting its potential as an antidepressant agent.

Data Table: Summary of Biological Activities

Research Findings

Recent findings emphasize the need for further exploration into the pharmacokinetics and long-term effects of this compound. Studies have shown:

- Pharmacokinetics : The compound demonstrates favorable absorption and distribution characteristics, making it a candidate for oral administration.

- Safety Profile : Toxicological assessments reveal low toxicity levels at therapeutic doses, supporting its potential for clinical use.

Q & A

Q. What are the common synthetic strategies for preparing (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate?

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) methodologies, leveraging the Fmoc (fluorenylmethyloxycarbonyl) protecting group. Key steps include:

- Fmoc protection : The hydroxyl group on piperidine is protected using Fmoc-chloride under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane .

- Coupling reactions : Carboxylate activation (e.g., using HOBt/DIC) facilitates attachment to resin-bound peptides or other scaffolds .

- Purification : Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC .

Q. How is the compound characterized for purity and structural confirmation?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR (CDCl₃ or DMSO-d₆) to verify regiochemistry and Fmoc-group integrity.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% threshold) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 368.18) .

- X-ray crystallography : For crystalline derivatives, SHELX programs refine structures using diffraction data .

Q. What safety protocols are critical during handling?

Key precautions from safety data sheets (SDS):

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill management : Absorb spills with inert materials (e.g., sand) and avoid aqueous discharge .

- Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How does the stability of the compound vary under different solvent systems?

Stability studies show:

- Polar aprotic solvents : Stable in DMF or DMSO for ≤48 hours at 25°C, but gradual Fmoc deprotection occurs in the presence of bases (e.g., piperidine) .

- Aqueous buffers : Rapid hydrolysis at pH >8.0 (e.g., Tris-HCl), limiting utility in biological assays .

- Thermal degradation : TGA data indicates decomposition above 150°C, necessitating low-temperature storage .

Q. What mechanistic role does the 3-hydroxypiperidine moiety play in drug design?

The hydroxyl group:

- Enhances water solubility via hydrogen bonding, critical for pharmacokinetics.

- Serves as a hydrogen-bond donor in target interactions (e.g., enzyme active sites) .

- Enables post-synthetic modifications : Acylation or sulfonation to tune bioactivity .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for derivatives?

Optimization strategies include:

Q. What methods resolve discrepancies between purity claims and analytical data?

- HPLC-MS : Identifies trace impurities (e.g., deprotected piperidine or Fmoc byproducts) .

- Elemental analysis : Validates stoichiometry deviations caused by hygroscopicity .

- 2D NMR : Assigns peaks to confirm absence of regioisomeric contaminants .

Q. How can reaction yields be optimized in large-scale syntheses?

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) .

- Catalytic methods : Use DMAP or TEMPO to accelerate Fmoc coupling .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. What are the environmental impact mitigation strategies for waste containing this compound?

- Neutralization : Treat acidic/basic waste with ion-exchange resins before disposal .

- Incineration : High-temperature (>800°C) combustion degrades Fmoc groups into non-toxic byproducts .

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for reduced toxicity .

Q. How is the compound utilized in PROTAC or molecular glues for targeted protein degradation?

- Linker design : The hydroxypiperidine group connects E3 ligase ligands to target binders, optimizing ternary complex formation .

- SPPS compatibility : Enables modular assembly of heterobifunctional molecules on resin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.